molecular formula C42H72O13 B1671526 Ginsenoside Rg3 CAS No. 14197-60-5

Ginsenoside Rg3

Cat. No. B1671526
CAS RN: 14197-60-5
M. Wt: 785 g/mol
InChI Key: RWXIFXNRCLMQCD-UHFFFAOYSA-N
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Description

Ginsenoside Rg3 is a triterpene saponin found in species of Panax (ginseng) that exhibits neuromodulatory, cognition enhancing, anti-inflammatory, antioxidative, anti-angiogenic, and anticancer chemotherapeutic activities . It is one of the most abundant ginsenosides . The empirical formula of Ginsenoside Rg3 is C42H72O13 and its molecular weight is 785.01 .


Synthesis Analysis

Ginsenoside Rg3 is a natural product isolated from Panax ginseng . The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase .


Molecular Structure Analysis

Ginsenosides can be broadly divided into two groups based on the carbon skeletons of their aglycones: the four-ring dammarane family, which contains the majority of known ginsenosides, and the oleanane family . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure .


Chemical Reactions Analysis

Ginsenoside Rg3 has been shown to have diverse in vitro and in vivo effects, including anti-cancer, neuroprotective, anti-hypertensive, and anti-inflammatory actions . It has been found that while Rg3 inhibited cell proliferation at 50 μM, surprisingly, at concentrations lower than 50 μM, Rg3 stimulated cell proliferation in a concentration-dependent manner .


Physical And Chemical Properties Analysis

Ginsenoside Rg3 is a white to beige powder . It is soluble in DMSO . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Neuroprotective and Antidepressant Effects

Ginsenoside Rg3 exhibits significant neuroprotective and antidepressant effects. It ameliorates lipopolysaccharide-induced depression-like behavior and neuroinflammation in mice by modulating immune regulation, highlighting its potential in treating depression and neuroinflammatory disorders (Kang et al., 2017).

Anti-obesity and Metabolic Regulation

Ginsenoside Rg3 has shown anti-obesity effects by modulating lipid metabolism, inhibiting adipocyte differentiation, and enhancing AMPK activation, suggesting its potential in managing obesity and related metabolic disorders (Liu et al., 2018); (Hwang et al., 2009).

Anticancer Properties

Research has demonstrated the anti-proliferative effect of Ginsenoside Rg3 on various cancer cell lines, including prostate and breast cancers, by inducing apoptosis and affecting key signaling pathways (Liu, Xu, & Che, 2000); (Song et al., 2020).

Cardiovascular Protection

Ginsenoside Rg3 prevents endothelial cell apoptosis through inhibition of mitochondrial caspase pathways, suggesting its beneficial effects in vascular injury prevention and management of cardiovascular diseases (Min et al., 2006).

Inflammatory and Autoimmune Diseases

Ginsenoside Rg3 has been found to alleviate ulcerative colitis by modulating the STAT3/miR-214 signaling pathway, indicating its therapeutic potential in treating inflammatory and autoimmune conditions (Chen et al., 2021).

Enhancing Exercise Performance and Anti-fatigue

Ginsenoside Rg3 improves exercise performance and resists fatigue through elevating SIRT1 deacetylase activity, showcasing its application in enhancing physical performance and managing fatigue (Yang et al., 2018).

Diabetes Management

Its regulatory effects on insulin signaling and glucose uptake highlight Ginsenoside Rg3's potential as a therapeutic agent for diabetes management (Kim et al., 2009).

Future Directions

The biological functional role of ginsenoside Rg3 may be associated with that it is a steroid glycoside with diverse biological activities and many signaling pathways can be regulated . Many clinical trials are highly needed to confirm the functions of ginsenoside Rg3 . The comprehensive quantitation system established in this study will contribute to quality evaluation, breeding and culturing, and quantitative metabolomics study of ginseng .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXIFXNRCLMQCD-JBVRGBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316982
Record name Ginsenoside Rg3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rg3

CAS RN

14197-60-5
Record name Ginsenoside Rg3
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Record name Ginsenoside Rg3
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Record name Ginsenoside Rg3
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Record name 14197-60-5
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Record name GINSENOSIDE RG3
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Citations

For This Compound
11,900
Citations
M Sun, Y Ye, L Xiao, X Duan… - International …, 2017 - spandidos-publications.com
… ginsenoside Rg3, we collected data from previous scientific studies published over the last 10 years. Ginsenoside Rg3 … 20(R)-ginsenoside Rg3 and 20(S)-ginsenoside Rg3 possess the …
Number of citations: 205 www.spandidos-publications.com
TM Xu, M Cui, X Ying, LP Gu, X Jiang, M Su… - Chinese Medical …, 2008 - journals.lww.com
… ginseng, and ginsenoside Rg3 is one of the most important parts. Ginsenoside Rg3 has been … The present study was undertaken to investigate the effect of ginsenoside Rg3 on human …
Number of citations: 135 journals.lww.com
PYK Yue, DYL Wong, PK Wu, PY Leung… - Biochemical …, 2006 - Elsevier
Aberrant angiogenesis is an essential step for the progression of solid tumors. Thus anti-angiogenic therapy is one of the most promising approaches to control tumor growth. In this …
Number of citations: 273 www.sciencedirect.com
J Tian, F Fu, M Geng, Y Jiang, J Yang, W Jiang… - Neuroscience …, 2005 - Elsevier
This study was conducted to investigate the neuroprotective effects of 20(S)-ginsenoside Rg 3 on focal cerebral ischemia in rats. Middle cerebral artery occlusion (MCAO) model in male …
Number of citations: 254 www.sciencedirect.com
M Nakhjavani, E Smith, AR Townsend, TJ Price… - Molecules, 2020 - mdpi.com
Ginsenoside Rg3 (Rg3) is a member of the ginsenoside family of chemicals extracted from Panax ginseng. Like other ginsenosides, Rg3 has two epimers: 20(S)-ginsenoside Rg3 (…
Number of citations: 48 www.mdpi.com
M Nakhjavani, JE Hardingham, HM Palethorpe… - Medicines, 2019 - mdpi.com
… The mode of action of ginsenoside Rg3 (Rg3) in in vitro and … Ginsenoside Rg3 is one of the well-studied members of … ; 20(R)- and 20(S)-ginsenoside Rg3 (Figure 2). This is due to the …
Number of citations: 42 www.mdpi.com
H Lee, G Kong, Q Tran, C Kim, J Park… - Frontiers in …, 2020 - frontiersin.org
… In this review, we describe the potential of ginsenoside Rg3, a component of ginseng, in the … of 20(S)-ginsenoside Rg3 and 20(R)-ginsenoside Rg3. Ginsenoside Rg3 is one of several …
Number of citations: 32 www.frontiersin.org
K Shinkai, H Akedo, M Mukai, F Imamura… - Japanese Journal of …, 1996 - Wiley Online Library
… This paper deals with the anti-invasive and anti-metastatic potentials of ginsenoside Rg3 (2), … In the present study, ginsenoside Rg3 (2) was found to inhibit invasion and metastasis by …
Number of citations: 266 onlinelibrary.wiley.com
LQ Cheng, JR Na, MH Bang, MK Kim, DC Yang - Phytochemistry, 2008 - Elsevier
… ginsenoside Rg3 (1) would be very important and many studies have been aimed at converting major ginsenosides to the more active minor ginsenoside Rg3 … produce ginsenoside Rg3 …
Number of citations: 204 www.sciencedirect.com
MH Keung, LS Chan, HH Kwok, RNS Wong… - Journal of Ginseng …, 2016 - Elsevier
… Ginsenoside-Rg3, the pharmacologically active component of red ginseng, has been found … Previously, we found that 20(R)-ginsenoside-Rg3 (Rg3) could inhibit angiogenesis. Since …
Number of citations: 35 www.sciencedirect.com

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